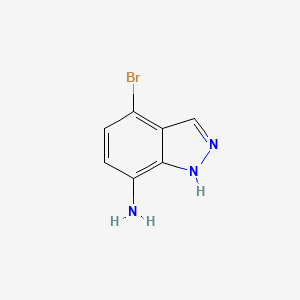

7-Amino-4-bromo-1H-indazole

Vue d'ensemble

Description

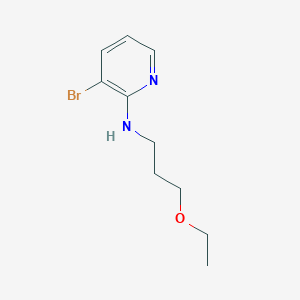

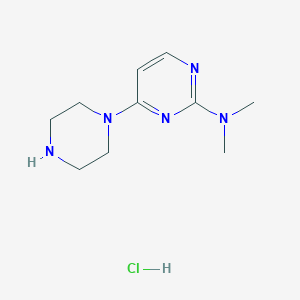

7-Amino-4-bromo-1H-indazole is a compound with the CAS Number: 1190319-80-2 . It has a molecular weight of 212.05 . It is a white solid and should be stored at 0-8°C .

Synthesis Analysis

The synthesis of 1H-indazole, which is a similar compound to this compound, has been studied . The synthesis involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of this compound consists of a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole have been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction was predicted .

Physical And Chemical Properties Analysis

This compound has a boiling point of 405.1±25.0 °C and a density of 1.867±0.06 g/cm3 . Its pKa value is 13.68±0.40 .

Applications De Recherche Scientifique

Corrosion Inhibition

The study of heterocyclic diazoles, including indazoles, has demonstrated their effectiveness as corrosion inhibitors for iron in acidic conditions. Their ability to decrease corrosion current and increase charge-transfer resistance highlights their potential in protecting metallic surfaces. Computational methodologies helped elucidate the structural and electronic parameters of these diazoles, aiding in understanding their inhibitory mechanisms. XPS measurements and vertical scanning interferometry have further detailed the speciation and morphological changes on treated surfaces, showcasing the application of indazoles in materials science and engineering (Babić-Samardžija et al., 2005).

Inhibition of Nitric Oxide Synthase

Research on indazole derivatives, including those related to 7-Amino-4-bromo-1H-indazole, has explored their role in inhibiting nitric oxide synthase (NOS) enzyme activity. These compounds have shown potential in regulating NOS activity in various biological contexts, including neuronal systems, thereby contributing to the understanding of nitric oxide's biological roles and the development of therapeutics targeting NOS-related pathways (Bland-Ward & Moore, 1995).

Surface Chemistry and Functionalization

Indazoles' chemistry has been utilized in developing robust C-S coupling reactions, demonstrating their versatility in chemical synthesis. This application is particularly valuable in medicinal chemistry, where indazoles serve as a foundational scaffold for generating diverse bioactive molecules. The ability to perform functional group-tolerant couplings underlines the role of indazoles in creating novel compounds with potential therapeutic applications (Ganley & Yeung, 2017).

Antimicrobial and Anthelmintic Activities

The antimicrobial and anthelmintic potentials of indazole derivatives have been explored, with some compounds showing promising activities against a variety of pathogens. This research avenue highlights the potential of indazole-based compounds in developing new antimicrobial and anthelmintic agents, contributing to the fight against drug-resistant infections and parasitic diseases (Gupta & Mishra, 2017).

Mécanisme D'action

Target of Action

Indazole derivatives, which include 7-amino-4-bromo-1h-indazole, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

It is known that indazole derivatives can act as selective inhibitors of certain kinases, such as phosphoinositide 3-kinase δ . This suggests that this compound may interact with its targets, leading to changes in their activity and potentially resulting in therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, cancer progression, and bacterial growth, among others.

Result of Action

Given the wide range of biological activities exhibited by indazole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Analyse Biochimique

Biochemical Properties

7-Amino-4-bromo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the context of its application. In cancer cells, for example, this compound has been found to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways and altering gene expression . This compound can also influence cell proliferation, differentiation, and migration by modulating key signaling molecules and transcription factors. Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction . This compound can also bind to DNA and RNA, affecting the transcription and translation processes. Additionally, this compound can interact with specific proteins, altering their conformation and function. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming evident after several days. In in vivo studies, the compound’s effects on tissue and organ function can vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic effects, including damage to vital organs and disruption of normal physiological processes. The threshold for these effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by other metabolic enzymes. The interaction of this compound with metabolic pathways can affect the overall metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on the route of administration and the physiological conditions .

Subcellular Localization

This compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . The subcellular localization of this compound can influence its activity and function. For example, when localized to the nucleus, this compound can interact with DNA and transcription factors, affecting gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity. The localization of this compound can be directed by specific targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-bromo-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHGKGRFBMFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311808 | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-80-2 | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)

![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)